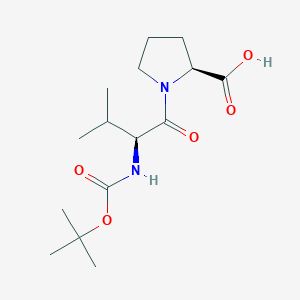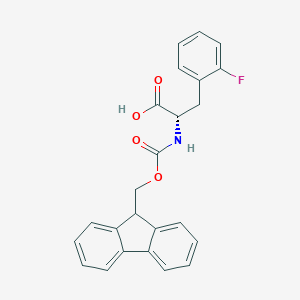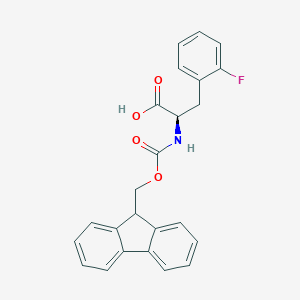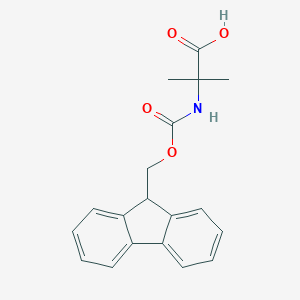
Boc-Val-Pro-OH
Übersicht
Beschreibung
“Boc-Val-Pro-OH” is a compound with the molecular formula C15H26N2O5 . It is a derivative of milk-derived proline peptides and is an inhibitor of Angiotensin I converting enzyme (ACE), with an IC50 of 9 μM .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 5 oxygen atoms . The exact mass of the compound is 314.184174 Da .
Physical And Chemical Properties Analysis
“this compound” is a solid compound with a molecular weight of 314.377 Da . Its density is approximately 1.2±0.1 g/cm3, and it has a boiling point of 503.2±45.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Ich habe nach detaillierten Anwendungen von „Boc-Val-Pro-OH“ in der wissenschaftlichen Forschung gesucht, aber leider sind die verfügbaren Informationen begrenzt. Die Verbindung wird im Zusammenhang mit Proteomikforschung und Zellkulturstudien erwähnt, insbesondere in Bezug auf ihre Auswirkungen auf das Zellwachstum und die Zelldifferenzierung . Allerdings sind spezifische Details für sechs bis acht einzigartige Anwendungen in den Suchergebnissen nicht leicht verfügbar.
Safety and Hazards
Wirkmechanismus
Mode of Action
It is known to interact with its targets, leading to changes at the molecular level
Biochemical Pathways
Boc-Val-Pro-OH is involved in various biochemical pathways. One study mentioned its use in peptide synthesis .
Action Environment
Factors such as temperature, pH, and presence of other molecules could potentially affect its action .
Biochemische Analyse
Biochemical Properties
Boc-Val-Pro-OH plays a significant role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with serine proteases, where this compound can act as a substrate or inhibitor. This interaction is crucial in studying enzyme kinetics and understanding the catalytic mechanisms of proteases . Additionally, this compound is used in fluorimetric assays for endotoxin detection, where it interacts with recombinant Factor C zymogen, leading to the hydrolysis of a fluorigenic substrate .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been observed to affect the activity of serine proteases, which play a role in numerous cellular functions such as apoptosis, inflammation, and immune responses . By modulating the activity of these enzymes, this compound can impact cell function and viability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby altering their catalytic activity. For instance, in the case of serine proteases, this compound can act as a competitive inhibitor, preventing the substrate from accessing the enzyme’s active site . This inhibition can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but its stability can be affected by factors such as temperature and pH . Over time, this compound may degrade, leading to a decrease in its effectiveness in biochemical assays. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modulate enzyme activity without causing significant adverse effects. At high doses, this compound may exhibit toxic effects, including enzyme inhibition and disruption of normal cellular processes . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to amino acid metabolism. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which play a role in the breakdown and synthesis of peptides . These interactions can affect metabolic flux and the levels of metabolites within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . Understanding the transport mechanisms of this compound is crucial for optimizing its use in biochemical assays and therapeutic applications.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles such as the endoplasmic reticulum and Golgi apparatus. Its activity and function can be affected by targeting signals and post-translational modifications that direct it to specific compartments . These localization patterns are essential for understanding the compound’s role in cellular processes and its potential therapeutic applications.
Eigenschaften
IUPAC Name |
(2S)-1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O5/c1-9(2)11(16-14(21)22-15(3,4)5)12(18)17-8-6-7-10(17)13(19)20/h9-11H,6-8H2,1-5H3,(H,16,21)(H,19,20)/t10-,11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYWLCHFKCFCNH-QWRGUYRKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453190 | |
| Record name | Boc-Val-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23361-28-6 | |
| Record name | Boc-Val-Pro-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20453190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![10-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)decanoic acid](/img/structure/B557996.png)


![Fmoc-[D]Gly-OH](/img/structure/B558005.png)



